![molecular formula C12H15BrO5 B1447631 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid CAS No. 1154060-86-2](/img/structure/B1447631.png)
4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, the synthesis of ethyl 4-bromo-3-(ethoxymethyl)benzoate involves a reaction of ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a mixture of ethanol and DMF .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid” is complex due to the presence of multiple ether and carboxylic acid groups . The InChI code for this compound is1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, substitutions at the benzylic position can be either SN1 or SN2 . Also, it’s possible to add Chlorine to the benzylic position .Aplicaciones Científicas De Investigación
Crystal Structure and Interactions
A study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, with the latter also involving π–π interactions. This highlights their potential in material science for designing molecular architectures with specific properties Suchetan et al., 2016.
Chemical Reactivity and Molecular Parameters
Yadav et al. (2022) focused on the structure, vibrational analysis, and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT study. This research provides insight into the molecule's reactivity, including ionization energy, hardness, electrophilicity, and its potential in designing compounds with desired chemical properties. The study also examines the influence of solvents on these parameters, offering a foundation for further investigation into the compound’s applications in chemical synthesis and material science Yadav et al., 2022.
Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) synthesized lanthanide 4-benzyloxy benzoates to study the effect of electron-withdrawing and electron-donating groups on photophysical properties. Although this study focuses on 4-benzyloxy benzoic acid derivatives, it provides a context for understanding how substitutions on benzoic acid rings, such as in 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid, might influence the luminescent properties of coordination compounds. This has implications for developing materials with specific optical properties for applications in sensing, imaging, and lighting Sivakumar et al., 2010.
Influence on Halogen Bonding Strength
Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of Br⋯Br type II halogen bonds in bromobenzoic acid. This study is relevant for understanding how specific substituents affect intermolecular interactions, which is crucial for the design of molecular crystals, pharmaceuticals, and materials with tailored properties. The findings can provide insights into how the methoxyethoxy groups in 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid might influence its halogen bonding and overall molecular properties Raffo et al., 2016.
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c1-16-4-5-17-6-7-18-11-8-9(12(14)15)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYNAJWWNNDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)





![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)